(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Description
Chemical Identity and Nomenclature of (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic Acid
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid . This name systematically describes its molecular structure through the following components:
- Core backbone : A pentanedioic acid moiety (HOOC-(CH₂)₃-COOH) forms the central scaffold.
- Substituents :
- A carbamoylamino group (-NH-C(O)-NH-) links the pentanedioic acid to a pentyl chain.
- The pentyl chain contains a carboxypentyl group (-CH₂-CH₂-CH₂-CH₂-COOH) at the first position.
- A propanoylamino group (-NH-C(O)-CH₂-CH₂-) branches from the fifth carbon of the pentyl chain.
- PEG-like ethoxy repeats : The propanoylamino group connects to a tetraethylene glycol (TEG) chain with four ethoxy (-O-CH₂-CH₂-) units, terminating in a primary amine (-NH₂).
The stereochemical descriptors (2S) and (1S) denote the absolute configuration of chiral centers at carbons 2 and 1 of the pentanedioic acid and pentyl chains, respectively. While PubChem lists the compound’s CID as 137349583 , a CAS Registry Number has not been publicly assigned as of May 2025.
Table 1: Breakdown of IUPAC Nomenclature
| Component | Description |
|---|---|
| Pentanedioic acid | HOOC-(CH₂)₃-COOH |
| Carbamoylamino linker | -NH-C(O)-NH- |
| Carboxypentyl group | -CH₂-CH₂-CH₂-CH₂-COOH |
| Propanoylamino group | -NH-C(O)-CH₂-CH₂- |
| Ethoxy repeats | -[O-CH₂-CH₂]₄-NH₂ |
Structural Relationship to Polyethylene Glycol (PEG) Derivatives
The compound’s structure incorporates a tetraethylene glycol (TEG) chain (-[O-CH₂-CH₂]₄-NH₂), a hallmark of PEG derivatives. PEGylation—the covalent attachment of PEG chains to molecules—is widely used to enhance solubility, reduce immunogenicity, and prolong circulation half-life in therapeutic agents.
Key Structural Features Linking to PEG:
- Ethoxy Repeats : The four ethoxy units (-O-CH₂-CH₂-) mirror the repeating units in PEG polymers, which typically range from 2 to over 100 ethoxy groups.
- Terminal Amine : The primary amine (-NH₂) at the TEG terminus enables conjugation to carboxyl groups via carbodiimide chemistry (e.g., EDC/NHS activation).
- Branched Architecture : Unlike linear PEGs, this compound’s TEG chain branches from a propanoylamino group, creating a hybrid structure with both PEG-like and peptide-like characteristics.
Table 2: Comparison to Standard PEG Derivatives
| Feature | This Compound | Conventional PEG |
|---|---|---|
| Ethoxy units | 4 | Variable (n ≥ 2) |
| Terminal group | -NH₂ | -OH or functionalized (e.g., -COOH, -NH₂) |
| Backbone | Peptide-PEG hybrid | Linear or branched PEG |
The integration of PEG-like ethoxy repeats suggests potential applications in drug delivery systems, where PEGylation improves pharmacokinetics. For instance, EDC/NHS-mediated conjugation of PEG to succinylated rapamycin (RAP) enhanced its affinity for cyclodextrin hydrogels, illustrating the utility of PEG-drug hybrids.
Stereochemical Configuration and Chiral Center Assignments
The compound contains two chiral centers at positions 1 and 2 of the pentyl and pentanedioic acid chains, respectively. Stereochemistry critically influences molecular interactions, particularly in biological systems where enantiomers may exhibit divergent binding affinities.
Chiral Center Analysis:
- Position 1 (Pentyl chain) : Designated (1S) , this center arises from the carboxypentyl group (-CH₂-CH₂-CH₂-CH₂-COOH). The S configuration indicates that the carboxyl group (-COOH) occupies the lowest priority position in the Cahn-Ingold-Prelog ranking.
- Position 2 (Pentanedioic acid) : Designated (2S) , this center is part of the pentanedioic acid backbone. The S configuration ensures the carboxylic acid groups are positioned to facilitate intramolecular hydrogen bonding or salt bridges.
Table 3: Chiral Center Assignments
| Position | Configuration | Substituents (Priority 1→4) |
|---|---|---|
| 1 (Pentyl) | S | -NH-C(O)-NH-, -CH₂-CH₂-CH₂-CH₂-COOH, -CH₂-, -H |
| 2 (Pentanedioic acid) | S | -COOH, -CH₂-C(O)-NH-, -CH₂-COOH, -H |
The stereochemical purity of such compounds is vital for reproducibility in pharmaceutical applications. For example, in PEGylated RAP derivatives, maintaining the correct stereochemistry preserved mTOR inhibitory activity while optimizing cyclodextrin binding.
Properties
Molecular Formula |
C23H42N4O12 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C23H42N4O12/c24-7-10-37-12-14-39-16-15-38-13-11-36-9-6-19(28)25-8-2-1-3-17(21(31)32)26-23(35)27-18(22(33)34)4-5-20(29)30/h17-18H,1-16,24H2,(H,25,28)(H,29,30)(H,31,32)(H,33,34)(H2,26,27,35)/t17-,18-/m0/s1 |
InChI Key |
FCOXGCAFWXPZGB-ROUUACIJSA-N |
Isomeric SMILES |
C(CCNC(=O)CCOCCOCCOCCOCCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C(CCNC(=O)CCOCCOCCOCCOCCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid, often referred to as a complex amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its intricate structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups, including aminoethoxy chains and a pentanedioic acid backbone. This complexity contributes to its unique biological properties.
- Molecular Formula : C₁₉H₃₉N₅O₇
- Molecular Weight : 421.55 g/mol
- CAS Number : 1228258-40-9
Mechanisms of Biological Activity
The biological activity of (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
- Receptor Modulation : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolic regulation.
Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Diabetes Management : Due to its potential DPP-IV inhibitory activity, the compound is being investigated for use in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels.
- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
DPP-IV Inhibition Study :
- A study demonstrated that a derivative of this compound exhibited significant inhibition of DPP-IV activity in vitro, leading to improved glycemic control in diabetic animal models. The results indicated a dose-dependent response with an IC50 value comparable to existing DPP-IV inhibitors .
- Neuroprotective Activity :
- Pharmacokinetics and Bioavailability :
Data Summary Table
Scientific Research Applications
Drug Delivery Systems
The compound is utilized in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability. The PEG moiety provides a hydrophilic environment that can improve the pharmacokinetics of therapeutic agents.
- Case Study : Research indicates that PEGylated drugs exhibit prolonged circulation times in the bloodstream compared to non-PEGylated counterparts, leading to improved therapeutic efficacy and reduced side effects .
Bioconjugation Techniques
(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid serves as a linker in bioconjugation processes, allowing for the attachment of biomolecules such as proteins, peptides, and nucleic acids.
- Application : This property is particularly useful in the development of targeted therapies and diagnostics, where precise delivery of biomolecules is crucial for efficacy.
Surface Modification
The compound can be employed for surface modification in biomedical devices. Its ability to reduce nonspecific adsorption makes it ideal for enhancing the biocompatibility of surfaces used in implants and biosensors.
- Research Insight : Studies have shown that coating surfaces with PEG derivatives significantly decreases protein adsorption, which is vital for minimizing immune responses .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Delivery | Enhances solubility and bioavailability of drugs | Prolonged circulation time, reduced side effects |
| Bioconjugation | Serves as a linker for biomolecule attachment | Targeted delivery of therapeutics |
| Surface Modification | Reduces nonspecific adsorption on biomedical devices | Improved biocompatibility |
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid groups in the pentanedioic acid backbone and side chain participate in amidation reactions, enabling conjugation with amines or activation for covalent coupling.
Key Findings :
-
The terminal carboxylic acid of the PEG chain reacts efficiently with amines in the presence of EDC, yielding stable amide bonds for bioconjugation ().
-
Steric hindrance from the branched PEG chain may reduce reaction rates compared to linear analogs ( ).
Amino Group Reactivity
The primary amine in the PEG-ethoxy side chain enables nucleophilic reactions, including:
-
Schiff base formation with aldehydes/ketones.
-
Reductive amination (e.g., with formaldehyde or glutaraldehyde).
-
Sulfonamide formation using sulfonyl chlorides.
Example Reaction :
Applications :
-
Conjugation with fluorophores (e.g., fluorescein isothiocyanate) for imaging probes ( ).
-
Functionalization with targeting ligands (e.g., folate or antibodies) for drug delivery ( ).
PEG Chain-Specific Reactions
The PEG moiety enhances solubility and stability while enabling orthogonal functionalization:
| Reaction | Conditions | Utility |
|---|---|---|
| Oxidation | NaIO$$ | |
| _4$$ (pH 5–6) | Cleaves ether linkages for controlled degradation. | |
| Thiol-ene coupling | UV light, thiol-containing molecules | Site-specific modification for drug carriers. |
| Hydroxyl activation | Tosyl chloride/mesyl chloride | Enables nucleophilic substitution reactions. |
Research Insights :
-
Oxidation of the PEG chain generates aldehyde intermediates for bioconjugation ( ).
-
The ethylene oxide units stabilize metal complexes in radiopharmaceuticals (e.g., Tc labeling) ( ).
Biological Interactions
In biochemical systems, the compound demonstrates:
-
Enzyme inhibition : Competes with glutamate in metalloenzyme binding sites ( ).
-
pH-dependent solubility : Carboxylic acid groups deprotonate at physiological pH, enhancing water solubility ().
-
Targeted binding : Modified derivatives show affinity for prostate-specific membrane antigen (PSMA) in imaging agents ( ).
Stability and Degradation
-
Hydrolytic degradation : Amide bonds hydrolyze under acidic conditions (pH < 3) or enzymatic action (e.g., proteases) ( ).
-
Thermal stability : Degrades above 150°C, with decomposition products including CO and ethylene oxide derivatives ( ).
Synthetic Routes
The compound is synthesized via stepwise solid-phase peptide synthesis (SPPS) or solution-phase methods:
-
Backbone assembly : Coupling of pentanedioic acid derivatives with Fmoc-protected amino acids ( ).
-
PEG chain incorporation : Mitsunobu reaction or nucleophilic substitution to install the ethoxy-amine side chain ().
-
Global deprotection : TFA cleavage removes tert-butyl or benzyl ester protecting groups ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications, side-chain variations, and biological activity.
Glutamic Acid Derivatives with Modified Side Chains
Key Observations :
- The target compound’s polyether chain distinguishes it from simpler analogs like (2S)-2-{[(2S)-2-Aminopropanoyl]amino}pentanedioic acid, which lacks extended hydrophilic moieties .
- Compared to compound 6 in , which achieves a 99% yield via benzyl ester deprotection, the target’s synthesis may require optimized protection/deprotection steps to manage its polyether and urea groups .
- The diphenylmethane-containing analog () exhibits lipophilic properties, whereas the target’s polyether chain likely improves aqueous solubility .
Physicochemical Properties
- Solubility : The polyether chain in the target compound likely enhances water solubility compared to diphenylmethane-based analogs () or alkyl-substituted derivatives () .
Preparation Methods
Synthesis of PEG-based Amino Acid Derivative
The PEG segment containing the 2-(2-aminoethoxy)ethoxy moiety is typically introduced using derivatives such as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid or 2-(2-(2-aminoethoxy)ethoxy)acetic acid. These compounds serve as building blocks providing the flexible ether chain with terminal amino and carboxyl groups for further coupling.
- Starting materials: 3-(2-(2-aminoethoxy)ethoxy)propanoic acid (CAS 196936-04-6) or 2-(2-(2-aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5).
- Properties: These PEG derivatives contain reactive amino groups and carboxylic acid groups, enabling peptide bond formation with amino acid residues.
Peptide Coupling and Amide Bond Formation
The core peptide structure involves glutamic acid derivatives, where the amino and carboxyl groups are selectively protected and activated for coupling.
- Activation methods: Use of carbodiimide reagents (e.g., EDC, DCC) or N-hydroxysuccinimide (NHS) esters to activate carboxyl groups.
- Coupling: The amino group of the PEG derivative is coupled to the activated carboxyl group of the amino acid or peptide fragment, forming stable amide bonds.
- Protection: Amino groups are often protected with groups such as Boc or Fmoc to prevent side reactions during coupling.
Incorporation of the (1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl moiety
This segment is introduced by coupling the PEG-amino acid derivative to a pentanedioic acid (glutamic acid) backbone, forming carbamoylamino linkages.
- The pentanedioic acid backbone provides two carboxyl groups for amide bond formation.
- The PEG chain is attached via an amide bond to the amino group on the pentanedioic acid derivative.
Final Deprotection and Purification
- After assembly of the full molecule, protecting groups are removed under mild acidic or basic conditions depending on the protecting group chemistry.
- Purification is typically performed by preparative HPLC or crystallization to obtain the pure compound.
Data Table: Summary of Key Reagents and Conditions
| Step | Reagents/Materials | Conditions | Purpose |
|---|---|---|---|
| PEG derivative synthesis | 3-(2-(2-aminoethoxy)ethoxy)propanoic acid | Commercially available or synthesized | Provides PEG linker with amino and carboxyl groups |
| Carboxyl activation | EDC, DCC, NHS ester | Room temperature, organic solvent | Activates carboxyl for amide bond formation |
| Peptide coupling | Protected amino acid derivatives | DMF or DCM solvent, base (e.g., DIPEA) | Forms amide bonds between PEG and amino acid |
| Protection/deprotection | Boc, Fmoc protecting groups | Acidic (TFA) or basic conditions | Controls reactivity of amino groups |
| Purification | Preparative HPLC, crystallization | Various solvents | Isolates pure final compound |
Research Findings and Considerations
- The use of PEG-based amino acid derivatives enhances solubility and biocompatibility of the compound.
- The multi-PEG ether chain requires careful control of reaction conditions to avoid side reactions such as ether cleavage or over-alkylation.
- Stereochemistry is critical; the (2S) and (1S) configurations must be preserved during synthesis to maintain biological activity.
- The compound’s high molecular weight (~1322.5 g/mol) and flexibility pose challenges for conformer generation and purification, necessitating optimized chromatographic methods.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Focus on optimizing coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents like DCC or EDC with NHS esters . Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry. Purification via reverse-phase HPLC or silica gel chromatography (hexane/acetone gradients) can resolve byproducts . Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to verify enantiomeric excess . For absolute configuration, employ X-ray crystallography of a crystalline derivative or compare experimental circular dichroism (CD) spectra with computational predictions .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?
- Methodological Answer : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS) with surfactants (e.g., Tween-20) to mitigate aggregation. Measure solubility via dynamic light scattering (DLS) and validate stability using UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via density functional theory, DFT) against target protein PDB structures. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability and free energy (MM-PBSA calculations) . Cross-reference with experimental SPR or ITC binding affinity data .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?
- Methodological Answer : Conduct parallel in vitro assays (e.g., hepatic microsome stability tests) and in vivo PK studies (rodent models) under standardized conditions. Use LC-MS/MS to quantify plasma metabolites and identify degradation pathways. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced activity?
- Methodological Answer : Train generative AI models (e.g., GPT-Chem) on structural-activity data to propose novel derivatives. Validate top candidates via automated synthesis (flow chemistry) and high-throughput screening (HTS). Use Bayesian optimization to iteratively refine reaction conditions and prioritize analogs with predicted low toxicity (ADMET predictors) .
Q. What experimental frameworks address conflicting reactivity data in functional group transformations (e.g., amine acylation vs. hydrolysis)?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (pH, temperature, solvent polarity). Monitor reaction pathways using in situ IR spectroscopy or stopped-flow NMR. For acid-sensitive intermediates, use protecting groups (e.g., Fmoc) and low-temperature (-20°C) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
